Hydrolytic Stability Under Basic Conditions: 1H-Indole-1-carboxamide vs. N,N-Dimethyl-1H-indole-1-carboxamide
In hydroxide ion-catalyzed hydrolysis at 60.0°C and [OH⁻] concentrations ranging from 0.3–2.4 N, 1H-indole-1-carboxamide exhibits a markedly slower rate of tetrahedral intermediate formation compared to its N,N-dimethyl analog [1]. This kinetic divergence is attributable to the presence of the primary amide group, which reduces the electrophilicity of the carbonyl carbon relative to the tertiary amide derivative.
| Evidence Dimension | Rate of tetrahedral intermediate formation (k₂, relative rate) |
|---|---|
| Target Compound Data | Slower rate of formation; specific k₂ value not numerically reported in abstract but described as 'strongly increased by N-substitution' for dimethyl analog |
| Comparator Or Baseline | Indole-1-(N,N-dimethyl)carboxamide – exhibits strongly increased rate of tetrahedral intermediate formation |
| Quantified Difference | Qualitative: 'strongly increased' rate for N-substituted analog; quantitative k₂ values available in full publication |
| Conditions | Water, 60.0°C, [OH⁻] = 0.3–2.4 N |
Why This Matters
For formulation scientists and medicinal chemists, the reduced susceptibility of 1H-indole-1-carboxamide to base-catalyzed hydrolysis is critical when selecting a stable core scaffold for compounds intended for aqueous formulations or biological media with elevated pH.
- [1] Linda, P.; Ebert, C.; Lovrecich, M.; Rubessa, F. (1984). Hydrolysis of ureas. Kinetics and mechanism of the basic hydrolysis of indole-1-carboxamides and (5H-dibenz[b,f]azepine)-5-carboxamide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1679-1684. View Source
